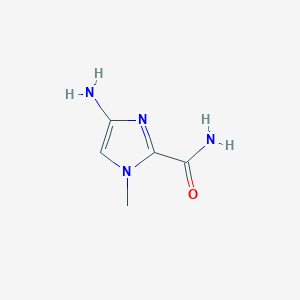![molecular formula C7H4Cl2N2O B3331488 5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine CAS No. 83988-35-6](/img/structure/B3331488.png)
5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine
描述
5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine is a nitrogen-containing heterocyclic compound with the molecular formula C7H4Cl2N2O and a molecular weight of 203.02 g/mol. This compound has garnered significant interest due to its diverse range of biological and pharmaceutical properties.
准备方法
The synthesis of 5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine involves several steps. One synthetic pathway includes the methoxydechlorination of 5,7-dichloro- and 5-chloro-derivatives . The reaction conditions typically involve heating and the use of specific reagents such as sodium ethoxide in ethanol . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
化学反应分析
5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly methoxydechlorination.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the compound’s structure suggests potential reactivity in these types of reactions.
Cyclization: The compound can participate in cyclization reactions, forming fused nitrogen-containing heterocyclic systems.
Common reagents used in these reactions include sodium ethoxide, ethanol, and phenylphosphonic dichloride . Major products formed from these reactions include derivatives of the original compound with varying substituents .
科学研究应用
5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological properties make it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its pharmaceutical properties are being explored for potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, influencing biological processes. The exact molecular targets and pathways are still under investigation, but its effects are attributed to its ability to modulate enzyme activity and cellular signaling.
相似化合物的比较
5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine can be compared with other similar compounds, such as:
3-Methylisoxazolo[4,5-b]pyridine: Lacks the chlorine substituents, resulting in different reactivity and biological properties.
5-Chloro-3-methylisoxazolo[4,5-b]pyridine: Has only one chlorine substituent, affecting its chemical behavior and applications.
2,4-Dichloropyridine: A related compound with different substitution patterns, leading to distinct chemical and biological properties.
属性
IUPAC Name |
5,7-dichloro-3-methyl-[1,2]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O/c1-3-6-7(12-11-3)4(8)2-5(9)10-6/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABMNZUBBUKYMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1N=C(C=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7H-Pyrrolo[2,3-h]quinazolin-2-amine](/img/structure/B3331408.png)
![6,8-Dimethylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3331413.png)
![1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione](/img/structure/B3331415.png)
![Ethanone, 1-(3-methylbicyclo[1.1.1]pent-1-YL)-(9CI)](/img/structure/B3331425.png)









